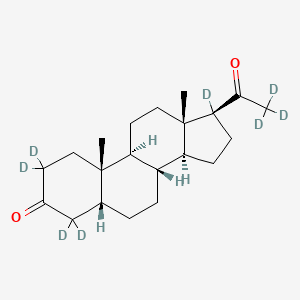
5beta-Dihydro progesterone-d8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5beta-Dihydro Progesterone-d8 is a deuterated form of 5beta-Dihydro Progesterone, a neuroactive steroid metabolite derived from ProgesteroneThis compound interacts with the GABA-A receptor and the glucocorticoid receptor to elicit its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5beta-Dihydro Progesterone-d8 is synthesized from Progesterone by the enzyme 5beta-reductase. The deuterated form involves the incorporation of deuterium atoms at specific positions in the molecule. The synthesis typically involves the reduction of Progesterone using deuterated reagents under controlled conditions .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using high-performance liquid chromatography (HPLC) and radioimmunoassay (RIA) for purification and quantification. The process ensures high purity and consistency in the final product .
Chemical Reactions Analysis
Types of Reactions: 5beta-Dihydro Progesterone-d8 undergoes various chemical reactions, including:
Reduction: Conversion of Progesterone to this compound by 5beta-reductase.
Oxidation: Potential oxidation reactions involving the hydroxyl groups in the molecule.
Substitution: Possible substitution reactions at specific positions in the steroid backbone.
Common Reagents and Conditions:
Reduction: Deuterated reducing agents under controlled temperature and pressure.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Halogenating agents or other electrophiles under appropriate conditions.
Major Products Formed:
Reduction: this compound.
Oxidation: Oxidized derivatives of this compound.
Substitution: Substituted derivatives with altered functional groups.
Scientific Research Applications
5beta-Dihydro Progesterone-d8 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of steroid metabolites.
Biology: Studied for its role in modulating GABA-A receptor activity and its effects on neuronal function.
Medicine: Investigated for its potential therapeutic effects in conditions such as anxiety, pain, and uterine contractility.
Industry: Utilized in the development of pharmaceuticals and as a research tool in endocrinology.
Mechanism of Action
5beta-Dihydro Progesterone-d8 acts as a positive allosteric modulator of the GABA-A receptor, albeit with relatively low affinity compared to other progesterone metabolites. It also acts as a negative allosteric modulator of the GABA-A-rho receptor. These interactions result in anesthetic, anxiolytic, and antinociceptive effects. Additionally, it acts as an agonist of the pregnane X receptor, regulating uterine contractility .
Comparison with Similar Compounds
5alpha-Dihydroprogesterone: Another metabolite of Progesterone with different receptor affinities and biological effects.
3alpha-Dihydroprogesterone: A metabolite with higher affinity for GABA-A receptors and more potent effects.
Isopregnanolone: A structurally similar compound with distinct pharmacological properties.
Uniqueness: 5beta-Dihydro Progesterone-d8 is unique due to its specific deuterium labeling, which enhances its stability and allows for precise analytical measurements. Its distinct receptor interactions and moderate affinity for GABA-A receptors differentiate it from other similar compounds .
Properties
Molecular Formula |
C21H32O2 |
|---|---|
Molecular Weight |
324.5 g/mol |
IUPAC Name |
(5R,8R,9S,10S,13S,14S,17S)-2,2,4,4,17-pentadeuterio-10,13-dimethyl-17-(2,2,2-trideuterioacetyl)-5,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H32O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h14,16-19H,4-12H2,1-3H3/t14-,16+,17-,18+,19+,20+,21-/m1/s1/i1D3,8D2,12D2,17D |
InChI Key |
XMRPGKVKISIQBV-CXODBWAHSA-N |
Isomeric SMILES |
[2H][C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC(C(=O)C4([2H])[2H])([2H])[2H])C)C)C(=O)C([2H])([2H])[2H] |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


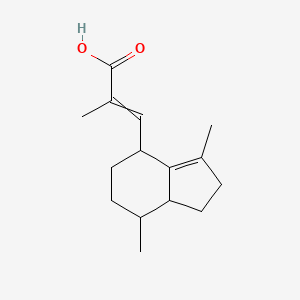
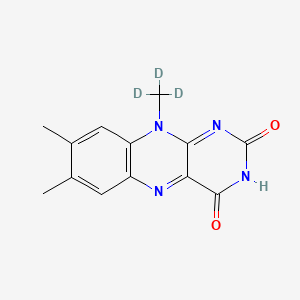
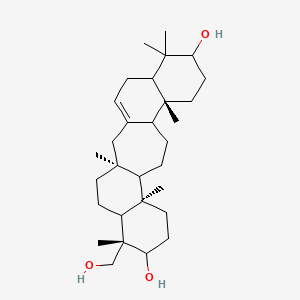
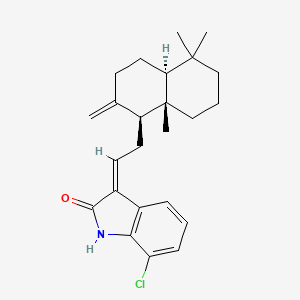
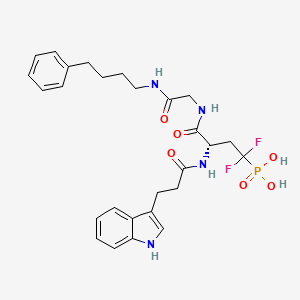

![8a-[3-[3,4-Dihydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-6-methyl-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-5-[3-(3,4,5-trimethoxyphenyl)prop-2-enoyloxy]oxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B12427516.png)

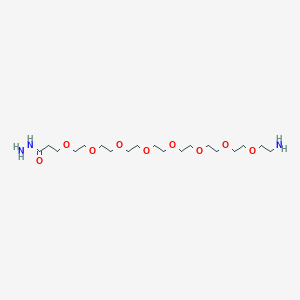




![(1R,4S,7S,8S,9R,11S,13S,14S,18S,23R,24S,25S,26R,27S,29R,30S,31S,32R,34R,36R,37S,39R,40R,43R,44R,48S,53R,55S,58S,59R)-7,8,18,24,25,26,30,31,37,53,59-undecahydroxy-32,56-bis(hydroxymethyl)-13,18,39,43,50,50,55,56-octamethyl-58-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-3,5,10,12,15,21,28,33,35,57-decaoxadecacyclo[41.9.3.211,14.123,27.136,40.01,48.04,9.029,34.039,44.047,55]nonapentacont-46-ene-2,16,20-trione](/img/structure/B12427554.png)
